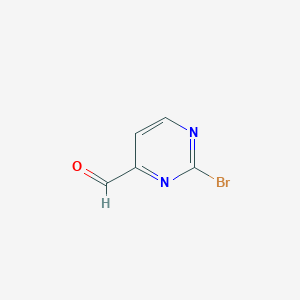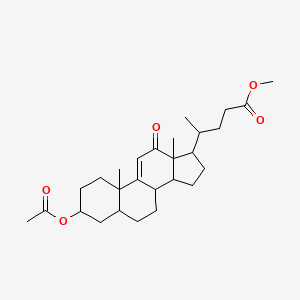
2'-beta-C-Methyl-4-thiouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-beta-C-Methyl-4-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-beta-C-Methyl-4-thiouridine involves several steps. Starting from uridine, the compound undergoes acetylation of the hydroxyl groups, transformation of the 4-oxo group into the 4-thio group using Lawesson’s reagent, followed by deacetylation with ammonia in methanol to obtain the free nucleoside .
Industrial Production Methods
Industrial production methods for 2’-beta-C-Methyl-4-thiouridine are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
2’-beta-C-Methyl-4-thiouridine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The nucleoside can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups at the thiol position .
Wissenschaftliche Forschungsanwendungen
2’-beta-C-Methyl-4-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside metabolism and RNA labeling.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Wirkmechanismus
The mechanism of action of 2’-beta-C-Methyl-4-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase and the induction of DNA damage, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiouridine: Another thiolated nucleoside used in RNA labeling and studies of RNA dynamics.
2’-C-Methyladenosine: A nucleoside analogue with antiviral properties.
2’-Fluoro-2’-deoxyuridine: A fluorinated nucleoside used in cancer treatment.
Uniqueness
2’-beta-C-Methyl-4-thiouridine is unique due to its specific structure, which combines a methyl group at the 2’ position and a thiol group at the 4 position. This combination imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H14N2O5S |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-10(16)7(14)5(4-13)17-8(10)12-3-2-6(18)11-9(12)15/h2-3,5,7-8,13-14,16H,4H2,1H3,(H,11,15,18) |
InChI-Schlüssel |
SVAZIKYJXKOFEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=S)NC2=O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)






![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)



